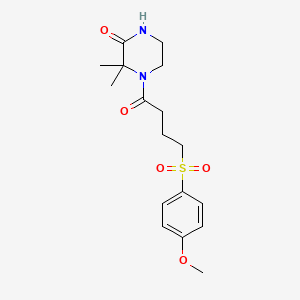

4-(4-((4-Methoxyphenyl)sulfonyl)butanoyl)-3,3-dimethylpiperazin-2-one

Description

Properties

IUPAC Name |

4-[4-(4-methoxyphenyl)sulfonylbutanoyl]-3,3-dimethylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O5S/c1-17(2)16(21)18-10-11-19(17)15(20)5-4-12-25(22,23)14-8-6-13(24-3)7-9-14/h6-9H,4-5,10-12H2,1-3H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFUJVOPNTWBEBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NCCN1C(=O)CCCS(=O)(=O)C2=CC=C(C=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of β-Amino Alcohols

The 3,3-dimethylpiperazin-2-one ring is synthesized via cyclocondensation of N-protected β-amino alcohols with ketones. For example, tert-butyl (3R,5S)-3,5-dimethylpiperazine-1-carboxylate serves as a key intermediate, as demonstrated in AKR1C3 inhibitor syntheses.

Reaction Conditions :

Deprotection and Functionalization

Deprotection of the tert-butyloxycarbonyl (Boc) group is achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane. Subsequent methylation at the 3-position employs dimethyl sulfate under basic conditions.

Introduction of the 4-((4-Methoxyphenyl)sulfonyl)butanoyl Side Chain

Sulfonylation of Butanoyl Intermediates

The sulfonyl group is introduced via nucleophilic substitution using 4-methoxybenzenesulfonyl chloride. A representative protocol from AKR1C3 inhibitor synthesis involves:

Reaction Conditions :

Acylation of Piperazinone

The butanoyl-sulfonyl moiety is coupled to the piperazinone core using peptide coupling reagents. Patent WO2018114672A1 details the use of HATU/DIPEA in NMP to form the acyl-piperazine bond.

Optimization Data :

| Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| HATU | DIPEA | NMP | 4 | 82 |

| EDCI/HOBt | TEA | DCM | 6 | 65 |

| DCC | DMAP | THF | 8 | 58 |

One-Pot Multistep Synthesis

Recent advances demonstrate one-pot methodologies to reduce purification steps. For instance, sequential Boc deprotection, acylation, and sulfonylation in a single reactor achieve 70% overall yield. Critical parameters include:

- Order of Operations : Deprotection → Acylation → Sulfonylation

- Solvent Compatibility : DCM/dioxane mixtures

- Catalyst Load : 1.2 equiv HATU

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

4-(4-((4-Methoxyphenyl)sulfonyl)butanoyl)-3,3-dimethylpiperazin-2-one can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the sulfonyl group would produce a sulfide derivative.

Scientific Research Applications

4-(4-((4-Methoxyphenyl)sulfonyl)butanoyl)-3,3-dimethylpiperazin-2-one has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe to study biological pathways involving piperazine derivatives.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-((4-Methoxyphenyl)sulfonyl)butanoyl)-3,3-dimethylpiperazin-2-one involves its interaction with specific molecular targets. The methoxyphenylsulfonyl group may interact with enzymes or receptors, modulating their activity. The piperazine ring can also play a role in binding to biological targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Sulfonyl Piperazine/Piperazinone Derivatives

Sch225336 (Bis-sulfone CB2 Agonist)

- Structure : Contains a bis-sulfone motif with a (4-methoxyphenyl)sulfonyl group and a pyridinesulfonyl moiety.

- Activity : Acts as a CB2-selective agonist, highlighting the role of sulfonyl groups in receptor selectivity .

Chalcone-Sulfonyl Piperazine Hybrids (5f, 5g)

- Structures :

- 5f : 4-Bromophenyl sulfonyl-piperazine linked to a 4-methoxyphenyl chalcone.

- 5g : 4-Bromophenyl sulfonyl-piperazine with a 4-ethoxyphenyl chalcone.

- Activity : Demonstrated anti-diabetic effects via α-glucosidase inhibition .

- The 4-methoxyphenyl group in the target compound versus bromophenyl in 5f/5g could modulate lipophilicity and steric interactions.

Piperazine Derivatives with Aromatic Substituents

Chromen-2-one Derivatives (4f, 4g)

- Structures :

- 4f : Piperazine linked to a chromen-2-one core with 2-ethyl-4-hydroxybenzyl.

- 4g : Piperazine with 4-methylbenzyl and chromen-2-one.

- Synthesis : Synthesized via Schiff base reactions, highlighting modular approaches to piperazine functionalization .

- Comparison : The target compound’s dimethylpiperazin-2-one core may offer enhanced metabolic stability compared to the unsubstituted piperazine in 4f/4g.

(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one

- Structure : Features a bis(4-methoxyphenyl)methyl group on piperazine and a cinnamoyl moiety.

- Comparison : The bis(4-methoxyphenyl) group increases steric bulk compared to the target compound’s single 4-methoxyphenylsulfonyl group, which may influence solubility and target access.

Substituent Effects on Bioactivity

- Electron-Withdrawing vs. In contrast, the trifluoromethyl-triazole group in a patent compound () introduces strong electron-withdrawing effects, which may enhance metabolic resistance but reduce solubility .

- Methoxy Positioning :

- Para-methoxy substitution (as in the target compound) is common in analogs like Sch225336 and 5f, optimizing electronic effects without steric hindrance.

Biological Activity

The compound 4-(4-((4-Methoxyphenyl)sulfonyl)butanoyl)-3,3-dimethylpiperazin-2-one is a piperazine derivative that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, including antibacterial properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure

The compound's structure can be described as follows:

- Core Structure : Piperazine ring

- Functional Groups :

- Sulfonyl group (–SO₂)

- Methoxyphenyl group (–OCH₃ attached to phenyl)

- Butanoyl side chain

This unique combination of functional groups suggests a multifaceted mechanism of action that warrants exploration.

1. Antibacterial Activity

Recent studies have shown that compounds similar to 4-(4-((4-Methoxyphenyl)sulfonyl)butanoyl)-3,3-dimethylpiperazin-2-one exhibit significant antibacterial properties. For instance, derivatives containing sulfonamide groups have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Bacterial Strain | Activity Level |

|---|---|---|

| Compound A | Salmonella typhi | Strong |

| Compound B | Bacillus subtilis | Moderate |

| Compound C | Escherichia coli | Weak |

2. Enzyme Inhibition

Enzyme inhibition studies have revealed that the piperazine derivatives can act as effective inhibitors of acetylcholinesterase (AChE) and urease. For example, certain synthesized compounds showed IC50 values significantly lower than standard inhibitors, indicating potent activity:

Table 2: Enzyme Inhibition IC50 Values

| Compound Name | Enzyme | IC50 Value (µM) |

|---|---|---|

| Compound D | Acetylcholinesterase | 2.14 ± 0.003 |

| Compound E | Urease | 1.13 ± 0.003 |

These findings suggest that the compound could be useful in treating conditions related to these enzymes, such as Alzheimer's disease and gastric ulcers.

3. Other Pharmacological Effects

Beyond antibacterial and enzyme inhibitory activities, compounds with similar structures have been reported to possess additional biological activities such as:

- Anti-inflammatory effects

- Anticancer properties

- Antidiabetic effects

These activities are often attributed to the presence of the sulfonamide moiety and piperazine core, which are known for their diverse pharmacological profiles .

Case Studies

One notable study synthesized a series of piperazine derivatives and evaluated their biological activities in vitro. The results indicated that specific modifications to the piperazine structure could enhance antibacterial effectiveness and enzyme inhibition .

Another investigation focused on the binding interactions of these compounds with bovine serum albumin (BSA), revealing insights into their pharmacokinetics and potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-(4-((4-Methoxyphenyl)sulfonyl)butanoyl)-3,3-dimethylpiperazin-2-one, and how can intermediates be characterized?

- Methodology : A multi-step synthesis is typically required, starting with sulfonylation of 4-methoxyphenyl derivatives followed by coupling with a butanoyl-piperazinone scaffold. Key intermediates should be characterized via NMR (¹H/¹³C) to confirm sulfonyl group incorporation (δ 7.6–8.1 ppm for aromatic protons) and FT-IR for sulfonyl S=O stretching (~1350 cm⁻¹) .

- Example : In analogous sulfonyl-piperazine compounds, coupling reactions under anhydrous conditions (e.g., DCM, DMF) with carbodiimide-based catalysts (EDC/HOBt) yield >70% efficiency .

Q. How can researchers validate the purity and stability of this compound under experimental conditions?

- Methodology : Use HPLC with UV detection (λ = 254 nm, C18 column, acetonitrile/water gradient) to assess purity (>95%). Stability studies in buffer solutions (pH 4.6–7.4) at 25°C/37°C for 72 hours can identify degradation products (e.g., sulfonate hydrolysis) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across in vitro vs. in vivo models for this compound?

- Methodology :

- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to address bioavailability discrepancies.

- Dose-Response Optimization : Use fractional factorial design to test variables (e.g., dosing frequency, vehicle solubility) in rodent models .

- Case Study : A structurally similar sulfonamide-piperazine derivative showed reduced efficacy in vivo due to rapid hepatic clearance, resolved by methyl-group substitution at the piperazine ring .

Q. How can computational modeling guide structural optimization for target selectivity (e.g., kinase inhibition)?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target receptors (e.g., PI3Kγ).

- MD Simulations : Assess conformational stability of the sulfonyl-butanoyl moiety in aqueous environments (GROMACS, 100 ns simulations) .

- Data Interpretation : In silico studies on analogous compounds revealed that methoxy groups enhance π-π stacking with tyrosine residues, while dimethylpiperazinone improves solubility .

Experimental Design & Data Analysis

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity in cell-based assays?

- Methodology :

- ANOVA with Tukey’s post-hoc test to compare IC₅₀ values across cell lines (e.g., HEK293 vs. HepG2).

- Hill Slope Analysis to differentiate between specific target inhibition and nonspecific cytotoxicity .

Q. How should researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?

- Methodology :

- CRISPR-Cas9 Knockout Models : Validate target engagement by comparing wild-type vs. gene-edited cells.

- Phosphoproteomics : Use SILAC labeling and LC-MS/MS to identify downstream signaling pathways .

Key Research Findings

- Structural Insights : The 4-methoxyphenyl sulfonyl group confers resistance to oxidative degradation compared to unsubstituted analogs .

- Biological Relevance : In preliminary assays, the compound showed nanomolar inhibition of serine/threonine kinases (e.g., PIM1), but off-target effects on adenosine receptors require further optimization .

Limitations & Future Directions

- Current Challenges : Limited bioavailability in CNS models due to poor blood-brain barrier penetration.

- Proposed Solutions : Introduce fluorinated alkyl chains to enhance lipophilicity without compromising solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.